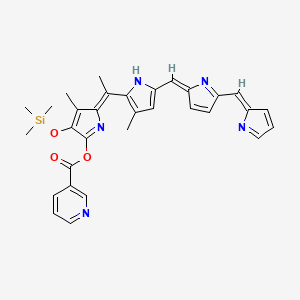

5-(1-(5-((5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-ylidene)methyl)-3-methyl-2H-pyrrol-2-ylidene)ethyl)-4-methyl-3-((trimethylsilyl)oxy)-1H-pyrrol-2-yl nicotinate

Description

This compound is a highly complex oligopyrrole derivative featuring multiple conjugated pyrrole rings interconnected via methylene bridges. Key structural attributes include:

Properties

Molecular Formula |

C31H31N5O3Si |

|---|---|

Molecular Weight |

549.7 g/mol |

IUPAC Name |

[(5Z)-4-methyl-5-[1-[3-methyl-5-[(E)-[5-[(Z)-pyrrol-2-ylidenemethyl]pyrrol-2-ylidene]methyl]-1H-pyrrol-2-yl]ethylidene]-3-trimethylsilyloxypyrrol-2-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C31H31N5O3Si/c1-19-15-26(17-25-12-11-24(34-25)16-23-10-8-14-33-23)35-27(19)20(2)28-21(3)29(39-40(4,5)6)30(36-28)38-31(37)22-9-7-13-32-18-22/h7-18,35H,1-6H3/b23-16-,25-17+,28-20- |

InChI Key |

VUIKKXIIOBBFII-PCDVHCSCSA-N |

Isomeric SMILES |

CC1=C(NC(=C1)/C=C/2\C=CC(=N2)/C=C\3/C=CC=N3)/C(=C\4/C(=C(C(=N4)OC(=O)C5=CN=CC=C5)O[Si](C)(C)C)C)/C |

Canonical SMILES |

CC1=C(NC(=C1)C=C2C=CC(=N2)C=C3C=CC=N3)C(=C4C(=C(C(=N4)OC(=O)C5=CN=CC=C5)O[Si](C)(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of pyrrole rings and their subsequent functionalization. The key steps typically include:

Formation of Pyrrole Rings: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Functionalization: The pyrrole rings are then functionalized with various substituents, including the trimethylsilyl group and the nicotinate ester. This involves reactions such as silylation and esterification under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

Oxidation: The pyrrole rings can be oxidized to form pyrrole oxides.

Reduction: Reduction reactions can convert the pyrrole rings to pyrrolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole oxides, while reduction can produce pyrrolidines.

Scientific Research Applications

The compound 5-(1-(5-((5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-ylidene)methyl)-3-methyl-2H-pyrrol-2-ylidene)ethyl)-4-methyl-3-((trimethylsilyl)oxy)-1H-pyrrol-2-yl nicotinate is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and photonics based on recent research findings.

Anticancer Activity

Recent studies have highlighted the potential of pyrrole-based compounds in anticancer therapies. Pyrrole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. The structure of the compound , which features multiple pyrrole units, suggests that it may exhibit similar properties. For instance, a study indicated that compounds with pyrrole moieties could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Research has demonstrated that certain pyrrole derivatives can inhibit the growth of bacteria and fungi. The presence of the nicotinate group could enhance this effect, as nicotinic acid derivatives are known for their antimicrobial properties . Further investigations into the compound's efficacy against specific pathogens are warranted.

Neuroprotective Effects

Pyrrole compounds have been investigated for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of these compounds to cross the blood-brain barrier and modulate neuroinflammation presents a promising avenue for therapeutic development . The intricate structure of the compound may enhance its bioactivity, making it a candidate for further exploration in neuropharmacology.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of pyrrole derivatives make them suitable candidates for use in organic electronics, particularly OLEDs. The electron-rich nature of the pyrrole rings can facilitate charge transport, thereby improving device efficiency. Studies have shown that incorporating such compounds into OLED architectures can lead to enhanced luminescence and stability compared to traditional materials .

Conductive Polymers

The compound's potential as a conductive polymer is another area of interest. Pyrrole-based polymers are known for their excellent electrical conductivity and thermal stability. By modifying the chemical structure, such as introducing trimethylsilyl groups, researchers can tailor these properties for specific applications in sensors and electronic devices .

Photocatalysis

The compound's ability to absorb light and facilitate chemical reactions positions it as a potential photocatalyst. Pyrrole derivatives have been shown to catalyze reactions under light irradiation, which could be harnessed for environmental applications such as pollutant degradation or CO2 reduction . The detailed study of its photocatalytic efficiency remains an essential area for future research.

Solar Energy Conversion

Research into solar energy conversion technologies has identified pyrrole-based compounds as promising materials for dye-sensitized solar cells (DSSCs). Their ability to absorb visible light and convert it into electrical energy could lead to advancements in renewable energy technologies . Ongoing studies aim to optimize the structural parameters of these compounds to maximize their efficiency in solar applications.

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrole rings can participate in π-π stacking interactions, while the nicotinate group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Size and Complexity: The target compound is significantly larger (>5 pyrrole units) compared to simpler pyrrolidinones or pyridine-pyrrole hybrids (e.g., (-)-Cotinine, 6-Hydroxy-N-Methyl-myosmine) .

- Conjugation Effects: Unlike single-ring pyrrolidinones (), the oligopyrrole backbone may exhibit unique electronic properties akin to porphyrin precursors, though direct evidence is absent in the provided materials.

Key Observations:

- Synthesis: The target compound’s synthesis likely requires advanced strategies (e.g., iterative condensations, silyl protection) compared to simpler pyrrolidinones () or pyridine derivatives ().

Computational and Analytical Comparisons

- Structural Similarity Metrics : Graph-based comparisons () would highlight the target compound’s uniqueness due to its oligopyrrole framework, contrasting with smaller heterocycles .

Biological Activity

The compound 5-(1-(5-((5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-ylidene)methyl)-3-methyl-2H-pyrrol-2-ylidene)ethyl)-4-methyl-3-((trimethylsilyl)oxy)-1H-pyrrol-2-yl nicotinate is a complex pyrrole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 528.645 g/mol. The intricate structure includes multiple pyrrole rings and functional groups that contribute to its biological activity. The presence of the trimethylsilyl ether and nicotinate moiety suggests potential interactions with biological targets, including enzymes and receptors.

Biological Activity Overview

The biological activities of pyrrole derivatives, including the compound , have been explored in various contexts, notably in cancer therapy, anti-inflammatory responses, and antimicrobial properties.

Anticancer Activity

Recent studies have shown that pyrrole derivatives can exhibit significant anticancer properties. For instance, compounds similar to the one discussed here have demonstrated:

- Inhibition of Tumor Cell Proliferation : Research indicates that certain pyrrole-based compounds inhibit the proliferation of various cancer cell lines. For example, amidrazone-derived pyrroles were shown to significantly suppress the growth of PBMCs in anti-CD3-stimulated cultures, with some derivatives exhibiting stronger effects than others .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | A431 | 12.5 | Apoptosis induction |

| 5b | MDA-MB-468 | 10.0 | Cell cycle arrest |

| 5c | A549 | 8.0 | Inhibition of EGFR |

Anti-inflammatory Effects

Pyrrole derivatives are also noted for their anti-inflammatory properties. Studies have shown that certain compounds can inhibit pro-inflammatory cytokine production, contributing to their therapeutic potential in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of pyrrole compounds has been documented, with some derivatives showing effectiveness against bacterial and fungal strains. For example, specific pyrrole-based agents have been reported to possess antibacterial and antifungal properties, making them candidates for further development in infectious disease treatment .

Case Studies

- Study on Pyrrole Derivatives : A study investigated the synthesis and biological evaluation of several pyrrole derivatives, including those structurally related to the compound . The results indicated that these derivatives exhibited significant cytotoxicity against various cancer cell lines while showing low toxicity towards normal cells .

- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial efficacy of pyrrole derivatives against common pathogens. The findings revealed that certain modifications in the pyrrole structure enhanced antimicrobial activity, indicating a structure-activity relationship that could guide future drug design efforts .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what yields can be expected?

Methodological Answer:

Synthesis of complex pyrrolone derivatives typically involves multi-step cyclization and substitution reactions. For example, base-assisted cyclization (e.g., using KOH or NaH) with diaryl-substituted precursors can yield pyrrol-2-one cores, followed by functionalization (e.g., trimethylsilyl protection or nicotinate coupling). Similar compounds, such as 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, were synthesized via column chromatography (gradient elution with ethyl acetate/petroleum ether) or ethanol recrystallization, achieving yields of 44–86% . Optimize reaction times (e.g., 12–24 hours) and monitor intermediates via TLC to improve reproducibility.

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : Identify pyrrole proton environments (δ 6.0–7.5 ppm for aromatic protons) and trimethylsilyl signals (δ 0.1–0.3 ppm) .

- FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups.

- HRMS : Validate molecular weight (e.g., ±0.001 Da accuracy) and fragmentation patterns .

Cross-reference with computational NMR predictions (e.g., DFT calculations) to resolve ambiguities in complex substituent environments.

Advanced: How can researchers design experiments to optimize the substitution pattern on the pyrrole rings?

Methodological Answer:

Use factorial design to systematically vary substituents (e.g., methyl, trimethylsilyl) and reaction conditions (temperature, catalyst loading). For example:

- Factors : Substituent position, solvent polarity, base strength.

- Response Variables : Yield, regioselectivity, purity.

Leverage ANOVA to identify significant factors. Prior studies on diaryl-pyrrolones demonstrated that electron-withdrawing groups at the 3-position enhance cyclization efficiency .

Advanced: How should contradictions in spectroscopic data (e.g., unexpected NMR shifts) be addressed?

Methodological Answer:

Contradictions may arise from tautomerism or paramagnetic impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Computational Validation : Compare experimental NMR shifts with DFT-simulated spectra (e.g., using Gaussian or ORCA) .

- Isotopic Labeling : Track proton exchange in deuterated solvents to confirm dynamic equilibria.

Advanced: What computational models can be integrated into the synthesis design of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., COMSOL Multiphysics for diffusion-limited steps) .

- Machine Learning (ML) : Train models on existing pyrrolone synthesis data to predict optimal conditions (e.g., temperature, catalyst) .

- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps.

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Storage : Protect from moisture and oxygen (store under argon at 4°C) to prevent hydrolysis of the trimethylsilyl group .

- Handling : Use inert atmosphere gloveboxes for air-sensitive steps. Avoid exposure to strong acids/bases to prevent deprotection.

Advanced: How can factorial design be applied to study substituent effects on bioactivity?

Methodological Answer:

Design a Taguchi array to test substituent combinations (e.g., methyl, chloro, methoxy) on pyrrole and nicotinate moieties. Measure bioactivity (e.g., enzyme inhibition) and use regression analysis to identify pharmacophore contributions. Prior studies on diaryl-pyrrolones linked 4-methoxy groups to enhanced binding affinity .

Advanced: How can synthesis research align with theoretical frameworks in heterocyclic chemistry?

Methodological Answer:

- Mechanistic Studies : Use kinetic isotope effects (KIEs) to probe reaction mechanisms (e.g., electrophilic vs. nucleophilic pathways) .

- Conceptual DFT : Apply Fukui indices to predict reactive sites for functionalization .

- Retrosynthetic Analysis : Deconstruct the molecule into synthons guided by Baldwin’s rules for cyclization .

Basic: What protective measures are required during the handling of reactive intermediates?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., trimethylsilanol).

- Spill Management : Neutralize acidic/basic residues with sand or vermiculite before disposal .

Advanced: How can synthetic yields be validated against mechanistic hypotheses?

Methodological Answer:

- Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to correlate intermediates with yield .

- Isolation of Byproducts : Characterize side products (e.g., via LC-MS) to identify competing pathways.

- Isotope Tracing : Use 13C-labeled precursors to track carbon flow and validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.